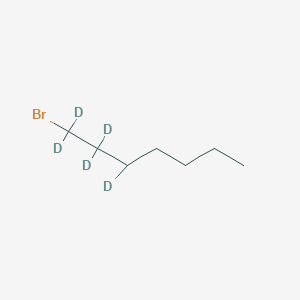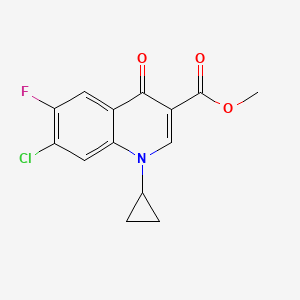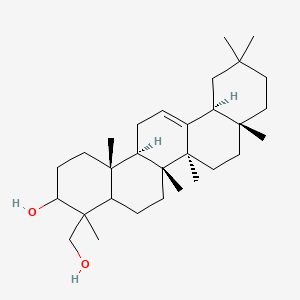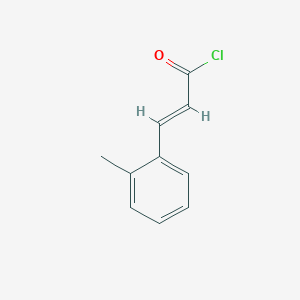
1-Bromoheptane-6,6,7,7,7-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromoheptane-6,6,7,7,7-d5 is a deuterated analogue of 1-bromoheptane. This compound is a halogenated hydrocarbon, which means it contains a halogen atom (bromine) bonded to a carbon chain. The deuterated version, where hydrogen atoms are replaced with deuterium, is particularly useful in research as a tracer molecule in metabolic studies and as a tool in nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromoheptane-6,6,7,7,7-d5 can be synthesized through the halogenation of deuterated heptane. The process involves the substitution of hydrogen atoms with bromine atoms in the presence of a brominating agent such as N-bromosuccinimide (NBS) under radical conditions. The reaction typically requires a solvent like carbon tetrachloride (CCl₄) and a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The deuterated starting materials are often sourced from specialized suppliers, and the bromination reaction is carefully monitored to avoid over-bromination or side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromoheptane-6,6,7,7,7-d5 undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The carbon-bromine bond can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: Alcohols, nitriles, or amines.
Elimination: Alkenes.
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Applications De Recherche Scientifique
1-Bromoheptane-6,6,7,7,7-d5 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in NMR spectroscopy.
Biology: Employed as a tracer molecule in metabolic studies to track the movement and transformation of compounds within biological systems.
Medicine: Utilized in the development of deuterated drugs, which can have improved metabolic stability and reduced side effects.
Industry: Applied in the production of specialty chemicals and materials where isotopic labeling is required.
Mécanisme D'action
The mechanism of action of 1-Bromoheptane-6,6,7,7,7-d5 involves its role as a halogenated hydrocarbon. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the compound forms alkenes through the removal of hydrogen and bromine atoms. The deuterium atoms provide stability and allow for precise tracking in NMR spectroscopy and metabolic studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromoheptane: The non-deuterated analogue, used in similar applications but without the benefits of deuterium labeling.
1-Chloro-1,1,2,2,3-pentadeuterioheptane: A chlorinated analogue with similar properties but different reactivity due to the presence of chlorine instead of bromine.
1-Iodo-1,1,2,2,3-pentadeuterioheptane: An iodinated analogue with higher reactivity due to the larger atomic radius of iodine.
Uniqueness
1-Bromoheptane-6,6,7,7,7-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracking in research applications. The presence of bromine also offers specific reactivity that can be exploited in various chemical reactions.
Propriétés
IUPAC Name |
1-bromo-1,1,2,2,3-pentadeuterioheptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3/i5D,6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXKDWGTSHCFPP-FIIAWYQUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCCC)C([2H])([2H])C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Borate(1-), tetrakis([1,1/'-biphenyl]-4-yl)-, sodiuM(1:1)](/img/new.no-structure.jpg)



![N-[2-(acetylsulfamoyl)phenyl]acetamide](/img/structure/B1149316.png)
